molecular formula C36H32N6O2S2 B2540447 2-{[5-(4-{5-[(2-oxo-2-phenylethyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}butyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethan-1-one CAS No. 496775-73-6

2-{[5-(4-{5-[(2-oxo-2-phenylethyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}butyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethan-1-one

Cat. No.: B2540447
CAS No.: 496775-73-6
M. Wt: 644.81
InChI Key: AYAHRMVMVVKGGY-UHFFFAOYSA-N
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Description

The compound “2-{[5-(4-{5-[(2-oxo-2-phenylethyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}butyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethan-1-one” is a complex organic molecule featuring multiple triazole rings, phenyl groups, and sulfanyl linkages. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of triazole rings and the introduction of sulfanyl and phenyl groups. A possible synthetic route could involve:

    Formation of Triazole Rings: This can be achieved through cyclization reactions involving hydrazines and carboxylic acids or their derivatives.

    Introduction of Sulfanyl Groups: Thiolation reactions using thiols or disulfides in the presence of suitable catalysts.

    Attachment of Phenyl Groups: Friedel-Crafts alkylation or acylation reactions to introduce phenyl groups at specific positions.

Industrial Production Methods

Industrial production would require optimization of reaction conditions to maximize yield and purity. This could involve:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to dissolve reactants and control reaction environments.

    Temperature and Pressure: Control of temperature and pressure to favor desired reaction pathways.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl groups, forming sulfoxides or sulfones.

    Reduction: Reduction reactions could target the carbonyl group, converting it to an alcohol.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at the phenyl or triazole rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents or nucleophiles like amines or thiols.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

    Catalysis: The compound could serve as a ligand in metal-catalyzed reactions.

    Material Science: Potential use in the development of new materials with specific properties.

Biology

    Enzyme Inhibition: Potential as an inhibitor of enzymes due to its complex structure.

    Antimicrobial Activity: Possible use as an antimicrobial agent.

Medicine

    Drug Development: Exploration as a lead compound for the development of new pharmaceuticals.

    Therapeutic Agents: Potential use in the treatment of diseases due to its biological activity.

Industry

    Chemical Synthesis: Use as an intermediate in the synthesis of other complex molecules.

    Polymer Science: Potential incorporation into polymers to impart specific properties.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, the compound could interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of triazole rings and phenyl groups suggests potential interactions with hydrophobic pockets in proteins.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole Derivatives: Compounds with similar triazole rings.

    Phenylthio Compounds: Molecules with phenyl and sulfanyl groups.

Uniqueness

The uniqueness of this compound lies in its combination of multiple triazole rings, phenyl groups, and sulfanyl linkages, which may confer unique biological activities and chemical properties.

Properties

IUPAC Name

2-[[5-[4-(5-phenacylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)butyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-1-phenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H32N6O2S2/c43-31(27-15-5-1-6-16-27)25-45-35-39-37-33(41(35)29-19-9-3-10-20-29)23-13-14-24-34-38-40-36(42(34)30-21-11-4-12-22-30)46-26-32(44)28-17-7-2-8-18-28/h1-12,15-22H,13-14,23-26H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYAHRMVMVVKGGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CSC2=NN=C(N2C3=CC=CC=C3)CCCCC4=NN=C(N4C5=CC=CC=C5)SCC(=O)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H32N6O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

644.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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